molecular formula C17H19NO2S B5010707 2-(benzylthio)-N-(3-methoxyphenyl)propanamide

2-(benzylthio)-N-(3-methoxyphenyl)propanamide

Cat. No. B5010707
M. Wt: 301.4 g/mol
InChI Key: BDXUWUPMUXJHDV-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-methoxyphenyl)propanamide, also known as BZTP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-(benzylthio)-N-(3-methoxyphenyl)propanamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as a drug candidate for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, particularly breast cancer cells (Chen et al., 2017; Li et al., 2019). This compound has also been found to inhibit the migration and invasion of cancer cells (Li et al., 2019).
In addition to its anti-cancer properties, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines in macrophages, which play a key role in the development of inflammatory diseases (Li et al., 2019).

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-methoxyphenyl)propanamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the expression of certain genes involved in cancer cell proliferation and migration, such as c-Myc and MMP-9 (Chen et al., 2017; Li et al., 2019). This compound has also been shown to activate the AMPK signaling pathway, which plays a role in regulating cellular energy metabolism and inhibiting cancer cell growth (Li et al., 2019).
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells (Chen et al., 2017; Li et al., 2019). This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest (Chen et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylthio)-N-(3-methoxyphenyl)propanamide in lab experiments is its relatively low toxicity compared to other anti-cancer agents. Studies have shown that this compound has low toxicity in normal cells, while exhibiting anti-cancer properties in cancer cells (Chen et al., 2017). However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

For research on 2-(benzylthio)-N-(3-methoxyphenyl)propanamide include its potential as a combination therapy and the development of analogs with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(3-methoxyphenyl)propanamide involves the reaction of 3-methoxyphenylpropanoic acid with thionyl chloride, followed by the addition of benzylamine and sodium hydroxide. The resulting product is then purified by recrystallization to obtain this compound in its pure form (Chen et al., 2017).

properties

IUPAC Name

2-benzylsulfanyl-N-(3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-13(21-12-14-7-4-3-5-8-14)17(19)18-15-9-6-10-16(11-15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXUWUPMUXJHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784290
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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